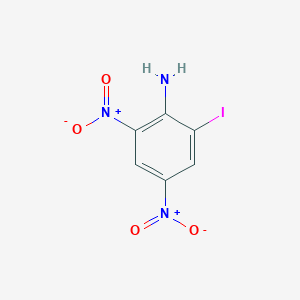

2-Iodo-4,6-dinitroaniline

Description

Contextualization within Halogenated Nitroanilines Research

Halogenated nitroanilines are a class of compounds extensively used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. qeios.comchemicalbook.com The introduction of halogen and nitro groups onto the aniline (B41778) scaffold drastically modifies its chemical reactivity and physical properties.

The basicity of the aniline's amino group is significantly reduced due to the potent electron-withdrawing nature of the nitro groups. wikipedia.org For instance, the pKa of the conjugate acid of 2,4-dinitroaniline (B165453) is -4.53, indicating a substantial decrease in basicity compared to aniline. wikipedia.org The presence of an ortho-iodo substituent in 2-Iodo-4,6-dinitroaniline further influences this basicity through inductive effects and potential intramolecular hydrogen bonding.

Research on analogous compounds such as 2-bromo-4,6-dinitroaniline (B162937) and 2-chloro-4,6-dinitroaniline (B165296) has shown their utility as intermediates and model compounds for toxicological studies. chemicalbook.comsolubilityofthings.com For example, 2-bromo-4,6-dinitroaniline is a known metabolite of the azo dye Disperse Blue 79. solubilityofthings.com The synthesis of these analogs often involves the direct halogenation of dinitroaniline precursors or the nitration of halogenated anilines. chemicalbook.comchemicalbook.comgoogle.com

The synthesis of the closely related compound, 2,6-diiodo-4-nitroaniline, has been achieved through the direct iodination of p-nitroaniline using iodine monochloride in glacial acetic acid. orgsyn.org This method highlights a common strategy for introducing iodine into electron-rich or moderately deactivated aromatic systems. Another approach involves the ammonolysis of compounds like 2,6-dinitroiodobenzene to yield dinitroanilines, showcasing the lability of substituents on such activated rings. orgsyn.org

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 2-Iodo-4-nitroaniline (B1222051) | C6H5IN2O2 | 264.02 | 105-109 sigmaaldrich.com |

| 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | 262.02 | 151-153 |

| 2-Chloro-4,6-dinitroaniline | C6H4ClN3O4 | 217.57 | 149-151 |

| 2,6-Diiodo-4-nitroaniline | C6H4I2N2O2 | 389.92 sigmaaldrich.com | 251-253 sigmaaldrich.com |

Significance in Contemporary Chemical Synthesis and Theory

The significance of this compound stems from its potential as a versatile building block in organic synthesis and as a model for theoretical studies.

In Synthesis: The iodine substituent serves as a highly versatile functional handle. It can be readily displaced in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the strong activation provided by the ortho and para nitro groups. Furthermore, the iodo group makes the compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of diverse carbon-based substituents at the 2-position, paving the way for the synthesis of complex molecular architectures. For example, related iodoanilines are used in the synthesis of benzothiazoles and biologically active molecules like rilpivirine. fishersci.comresearchgate.net

The amino group can be modified, for instance, through diazotization. The conversion of the amino group to a diazonium salt would open pathways to a wide array of other functional groups at the 1-position via Sandmeyer-type reactions. The synthesis of 2-iodo-4-nitrobenzonitrile (B3041467) from 2-iodo-4-nitroaniline proceeds through such a diazotization-cyanation sequence. sigmaaldrich.com

In Theory: The molecule presents an interesting case for studying non-covalent interactions. The interplay between the amino group, the ortho-iodine atom, and the ortho-nitro group can lead to specific intramolecular hydrogen bonding and other interactions that dictate the molecule's conformation and crystal packing. Studies on the related 2-iodo-4-nitroaniline have revealed that its crystal structure is influenced by N—H⋯O hydrogen bonds and nitro⋯I interactions. researchgate.net These weak interactions are crucial in supramolecular chemistry and crystal engineering. The highly polarized C-I bond, adjacent to an amino group and flanked by a nitro group, also makes it a candidate for halogen bonding studies, an area of growing importance in materials science and drug design.

The combined electronic effects of the substituents make this compound a subject for computational chemistry studies, exploring aspects like molecular electrostatic potential, frontier molecular orbitals, and bond dissociation energies, which are relevant in fields like energetic materials research. scispace.com

Structure

3D Structure

Properties

CAS No. |

54292-20-5 |

|---|---|

Molecular Formula |

C6H4IN3O4 |

Molecular Weight |

309.02 g/mol |

IUPAC Name |

2-iodo-4,6-dinitroaniline |

InChI |

InChI=1S/C6H4IN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2 |

InChI Key |

MPNACQVROPIJCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Iodo 4,6 Dinitroaniline

Mechanistic Investigations of Electrophilic Aromatic Substitution on Nitroanilines

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism generally involves a two-step process: the aromatic ring's pi electrons attack an electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of this substitution are heavily influenced by the electronic properties of the substituents already present on the aromatic ring. ijrar.org

Influence of Amino and Nitro Groups on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in nitroanilines toward electrophiles is governed by the competing electronic effects of the amino (-NH₂) and nitro (-NO₂) groups.

The amino group is a powerful activating group and an ortho, para-director. chemistrysteps.combyjus.com Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance (+M effect). This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. ijrar.orgyoutube.com This strong activation can be so pronounced that reactions with halogens, like bromine water, can lead to polysubstitution, yielding products such as 2,4,6-tribromoaniline (B120722) without the need for a catalyst. byjus.comlibretexts.org

Conversely, the nitro group is one of the strongest deactivating groups and a meta-director. ijrar.org It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-M). nih.gov This withdrawal of electron density makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. ijrar.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ (Amino) | -I (Electron-withdrawing) | +M (Electron-donating) | Strongly Activating | ortho, para |

| -NO₂ (Nitro) | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Strongly Deactivating | meta |

Kinetic Studies of Iodination Pathways

The iodination of aromatic compounds is generally more challenging than chlorination or bromination because iodine is the least reactive halogen. acsgcipr.org For highly deactivated rings, such as dinitroanilines, forcing conditions and a potent electrophilic iodine source are necessary. wikipedia.org

Kinetic studies on the iodination of aniline (B41778) have shown that the reaction rate is dependent on the concentration of the aniline, the iodinating agent, and the pH of the medium. uca.edu The specific iodinating species can vary depending on the reaction conditions. Common reagents used to generate a strong electrophilic iodine species ("I⁺") include:

Iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide). wikipedia.orgmdpi.com

N-Iodosuccinimide (NIS), often activated by a strong acid like trifluoromethanesulfonic acid for deactivated substrates. acsgcipr.org

Iodine monochloride (ICl), which is polarized with a partial positive charge on the iodine atom.

The rate-determining step in electrophilic aromatic substitution is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex, as this step disrupts the aromaticity of the system. masterorganicchemistry.com For a substrate like 2,4-dinitroaniline (B165453), the high activation energy for this step, caused by the severe deactivation from the two nitro groups, results in slow reaction kinetics. While specific kinetic data for the iodination of 2,4-dinitroaniline to form 2-Iodo-4,6-dinitroaniline is not widely published, the principles of EAS kinetics suggest the rate would be significantly slower than that for aniline or even mononitroaniline. The reaction rate is inversely proportional to the electron-donating ability of the substrate; as electron density is removed by the nitro groups, the rate of electrophilic attack decreases dramatically.

Transformations of the Nitro Moiety in Dinitroaniline Systems

The nitro groups in dinitroaniline systems are key functional handles that can undergo various transformations, most notably reduction to amino groups.

Reductive Pathways of Nitro Groups to Amine and Other Functionalities

The reduction of aromatic nitro groups is a well-established and synthetically useful transformation, providing a primary route to anilines. masterorganicchemistry.com This reduction proceeds through a six-electron change, typically via nitroso and hydroxylamine (B1172632) intermediates, although these are often not isolated. nih.goveaht.org

A variety of reagents can effect this transformation:

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel is a common and clean method. masterorganicchemistry.comwikipedia.org

Metals in Acid: Easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid (typically HCl) are widely used, especially on an industrial scale. masterorganicchemistry.comyoutube.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄SH) can be used for the selective reduction of one nitro group in a polynitrated aromatic compound. This is known as the Zinin reduction. wikipedia.orgstackexchange.com

In dinitroanilines, selective reduction is often possible. Studies have shown a preference for the reduction of a nitro group that is ortho to the amino group. stackexchange.com This selectivity is attributed to intramolecular hydrogen bonding or chelation effects involving the amino group and the ortho-nitro group, which facilitates the reduction at that position.

| Reagent System | Typical Conditions | Product from Ar-NO₂ | Selectivity Notes |

| H₂ / Pd, Pt, or Ni | Pressurized H₂, solvent | Ar-NH₂ | Highly efficient; can reduce other functional groups (e.g., alkenes). |

| Fe, Sn, or Zn / HCl | Reflux in aqueous acid | Ar-NH₂ | Standard, robust laboratory and industrial method. masterorganicchemistry.com |

| Na₂S or (NH₄)₂S | Alcoholic or aqueous solution | Ar-NH₂ | Can selectively reduce one NO₂ group in dinitro compounds. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Ar-NH₂ | A mild reducing agent. wikipedia.org |

| Zinc / NH₄Cl | Aqueous ammonium chloride | Ar-NHOH (Hydroxylamine) | Reduction can be stopped at the hydroxylamine stage. wikipedia.org |

Radical-Mediated Reactions Involving Nitroarenes

Nitroarenes can undergo single-electron reduction to form nitroarene radical anions (ArNO₂⁻•). nih.gov This intermediate is central to radical-mediated reactions. The formation of this radical anion can be initiated by various means, including electrochemistry, photochemistry, or chemical reductants. chemrxiv.org

Once formed, the radical anion is a key intermediate in several reaction pathways. The unpaired electron is delocalized over the aromatic ring and the nitro group. chemrxiv.org The reactivity of these radical anions can be harnessed for C-N bond formation and other transformations. For instance, intramolecular cyclization reactions can occur if a suitable substituent is present at the ortho position. chemrxiv.org While many radical reactions are studied in the context of bioreductive drugs or specific synthetic applications, the fundamental principle is the ability of the nitro group to act as an electron sink, stabilizing the radical intermediate and enabling subsequent chemical steps. sioc-journal.cnportlandpress.com The presence of multiple nitro groups, as in dinitroaniline, would further facilitate the initial single-electron transfer due to the increased electron deficiency of the aromatic system.

Reactivity of the Amino Group in Substituted Anilines

The amino group in aniline and its derivatives is a versatile functional group with characteristic basicity and nucleophilicity.

Basicity and Protonation: The amino group is basic due to the lone pair of electrons on the nitrogen atom. However, in aniline, this basicity is significantly reduced compared to aliphatic amines because the lone pair is delocalized into the aromatic ring. byjus.com In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonation has a profound effect on the reactivity of the aromatic ring. The -NH₃⁺ group is strongly deactivating and a meta-director because it withdraws electron density from the ring purely by a powerful inductive effect (-I). chemistrysteps.comdoubtnut.com This is why the nitration of aniline in strong acid yields a substantial amount of the meta-nitro product. byjus.com

Acylation: To control the high reactivity of the amino group and prevent unwanted side reactions, it is often protected by acylation, typically by reacting it with acetic anhydride (B1165640) to form an acetamide (B32628) (-NHCOCH₃). youtube.comlibretexts.org This transformation has two key consequences:

It reduces the activating strength of the substituent. The nitrogen lone pair is now delocalized over both the aromatic ring and the adjacent carbonyl group, making it a less powerful electron-donating group. This allows for more controlled, monosubstitution reactions. libretexts.org

It prevents the amino group from acting as a Lewis base and reacting with catalysts like AlCl₃ in Friedel-Crafts reactions, which otherwise fail for anilines. libretexts.orgbyjus.com

The amide can be easily hydrolyzed back to the free amine under acidic or basic conditions after the desired substitution has been performed. libretexts.org

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form diazonium salts (Ar-N₂⁺). byjus.com These salts are highly valuable synthetic intermediates. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer and related reactions. In the context of iodo-substituted anilines, the amino group could potentially be converted to a diazonium salt and subsequently replaced, offering another pathway for functionalization. sigmaaldrich.com

Electrophilic Reactions at the Nitrogen Center

The amino group of this compound, while typically a nucleophilic center, exhibits significantly attenuated reactivity due to the profound electron-withdrawing effects of the two nitro groups. These groups, positioned ortho and para to the amine, delocalize the nitrogen's lone pair of electrons into the aromatic ring through resonance, thereby decreasing its availability for reaction with electrophiles.

Despite this deactivation, the nitrogen center can still undergo electrophilic attack under specific conditions, although requiring more forcing conditions than aniline itself. Reactions such as acylation and alkylation, which are common for anilines, are expected to be sluggish. For instance, acylation would likely necessitate the use of highly reactive acylating agents and potentially elevated temperatures to overcome the reduced nucleophilicity of the amino group. The resulting amide, however, would feature an even more electron-deficient amino group, further deactivating the aromatic ring to subsequent electrophilic substitution.

Protonation Equilibria and Their Impact on Reactivity

The basicity of the amino group in this compound is markedly suppressed compared to aniline. The strong electron-withdrawing nature of the two nitro groups significantly reduces the electron density on the nitrogen atom, making it a very weak base. This is reflected in the low pKa value of its conjugate acid.

While the specific pKa for this compound is not documented, data for analogous compounds can provide a reliable estimate. For instance, 2,6-dinitroaniline (B188716) has a pKa value that is significantly lower than that of aniline, indicating its substantially weaker basicity. The addition of an iodine atom at the 2-position is expected to have a further, albeit smaller, base-weakening effect due to its inductive electron-withdrawing nature.

The protonation equilibrium lies far to the side of the free amine, even in moderately acidic solutions. This has profound implications for its reactivity. In many electrophilic aromatic substitution reactions that are catalyzed by acid, the substrate is protonated. For this compound, the low basicity of the amino group means that under typical acidic conditions, the concentration of the protonated, and thus highly deactivated, anilinium species is low. However, the free amine itself is already strongly deactivated.

Below is an illustrative data table comparing the basicity of aniline with related dinitroanilines.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| 2,4-Dinitroaniline | -4.53 |

| 2,6-Dinitroaniline | -0.26 |

| This compound (estimated) | < -0.26 |

Note: The pKa for this compound is an estimate based on the data for 2,6-dinitroaniline and the expected electron-withdrawing effect of the iodo substituent.

This dramatic decrease in basicity highlights the powerful influence of the nitro groups on the electronic properties of the amino group.

Impact of Halogen Substituents on Aromatic Reactivity and Selectivity

The iodine substituent at the 2-position of this compound plays a multifaceted role in modulating the reactivity and selectivity of the aromatic ring. Halogens, in general, exert a dual electronic effect on aromatic systems: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).

In this compound, the directing effects of the three substituents are as follows:

Amino group (-NH2): A very strong activating group (in the absence of deactivating groups) and an ortho, para-director.

Nitro groups (-NO2): Very strong deactivating groups and meta-directors.

Iodo group (-I): A deactivating group and an ortho, para-director.

In terms of regioselectivity for any potential electrophilic aromatic substitution, the positions are influenced by a complex interplay of these directing effects. The positions ortho and para to the amino group are strongly deactivated by the nitro groups. The positions meta to the nitro groups are the least deactivated by them. The iodo group directs ortho and para, but its influence is weaker than that of the amino and nitro groups.

The "element effect" in nucleophilic aromatic substitution (SNAr) reactions, where the leaving group ability often follows the order F > Cl > Br > I, suggests that the C-I bond in this compound could be susceptible to nucleophilic attack, particularly given the strong activation towards SNAr provided by the two nitro groups. nih.gov The large size of the iodine atom also introduces steric hindrance around the amino group, which can influence the approach of reagents to both the nitrogen center and the adjacent positions on the aromatic ring.

The following table of Hammett substituent constants provides a quantitative measure of the electronic effects of the substituents.

| Substituent | σ_meta | σ_para |

| -NH2 | -0.16 | -0.66 |

| -NO2 | 0.71 | 0.78 |

| -I | 0.35 | 0.18 |

The large positive σ values for the nitro group confirm its strong electron-withdrawing nature. The positive σ values for iodine indicate its electron-withdrawing character, while the large negative σ_para value for the amino group highlights its strong electron-donating ability through resonance, which is largely counteracted in the subject molecule.

Advanced Spectroscopic and Diffraction Based Characterization of 2 Iodo 4,6 Dinitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-iodo-4,6-dinitroaniline, ¹H and ¹³C NMR, along with multi-dimensional techniques, would provide a complete assignment of its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the amine protons. The strong electron-withdrawing nature of the two nitro groups significantly deshields the aromatic protons, shifting their resonances to a high chemical shift (downfield) region. Based on data from the analogous compound 2-bromo-4,6-dinitroaniline (B162937), the two aromatic protons at the C3 and C5 positions would appear as distinct doublets due to coupling with each other. chemicalbook.com The proton at the C3 position is anticipated to be the most downfield-shifted due to the ortho- and para-positioning of the three electron-withdrawing groups (Iodo at C2, Nitro at C4, Nitro at C6). The amine (-NH₂) protons typically appear as a broad singlet, though its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data estimated from 2-bromo-4,6-dinitroaniline in CDCl₃. chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~9.1 | Doublet (d) | ~2.6 |

| H-5 | ~8.6 | Doublet (d) | ~2.6 |

The ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are governed by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing nitro groups (C4 and C6) are expected to be significantly deshielded and appear at high chemical shifts. Conversely, the carbon atom bonded to the iodine (C2) is expected to show a pronounced upfield shift (lower ppm value). This phenomenon, known as the "heavy atom effect," is characteristic of carbons substituted with heavier halogens like iodine and bromine. The carbon attached to the amino group (C1) will be shielded relative to the other substituted carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Values are predictive and based on general substituent effects and data from related nitroanilines.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | ~145 |

| C2 (-I) | ~90 |

| C3 (-CH) | ~130 |

| C4 (-NO₂) | ~140 |

| C5 (-CH) | ~125 |

To unequivocally confirm the structural assignments from 1D NMR, multi-dimensional NMR techniques are employed. While specific experimental data for this compound is unavailable, the expected correlations can be described:

Correlation Spectroscopy (COSY): A 2D COSY experiment would show a cross-peak connecting the signals of the H-3 and H-5 protons, definitively confirming their scalar coupling relationship and spatial proximity of three bonds.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. For this compound, it would show cross-peaks between the H-3 signal and the C-3 signal, and between the H-5 signal and the C-5 signal, allowing for the unambiguous assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons. Key expected correlations would include:

The amine protons showing correlations to C1, C2, and C6.

The H-3 proton showing correlations to C1, C2, C4, and C5.

The H-5 proton showing correlations to C1, C3, and C4.

Together, these techniques would provide a comprehensive and unambiguous assignment of the entire molecular structure.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of its functional groups. Analysis of the closely related 2-bromo-4,6-dinitroaniline provides a strong basis for these assignments. derpharmachemica.com The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The most intense absorptions in the spectrum will likely be from the nitro groups; the asymmetric and symmetric N-O stretching vibrations typically result in strong bands near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region. The C-I stretching vibration is expected at a low frequency, likely below 600 cm⁻¹, due to the high mass of the iodine atom.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound Data estimated from the vibrational analysis of 2-bromo-4,6-dinitroaniline. derpharmachemica.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3480 | Medium |

| N-H Symmetric Stretch | ~3360 | Medium |

| Aromatic C-H Stretch | ~3100 | Medium-Weak |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| Aromatic C=C Stretch | ~1610 | Medium |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-N Stretch | ~1280 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While N-H and asymmetric nitro group stretches are often weak in Raman spectra, symmetric vibrations tend to be strong. Therefore, the symmetric stretching of the nitro groups around 1350 cm⁻¹ is expected to produce a very intense Raman signal. derpharmachemica.com The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, also typically give rise to strong Raman bands. The C-I bond, being relatively polarizable, should also be Raman active and observable in the low-frequency region. This technique is particularly useful for confirming the presence and symmetry of the key functional groups within the molecule.

Table 4: Predicted Raman Shifts for this compound Data estimated from the vibrational analysis of 2-bromo-4,6-dinitroaniline. derpharmachemica.com

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | Medium |

| NO₂ Asymmetric Stretch | ~1530 | Weak |

| Aromatic Ring Breathing | ~1390 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Very Strong |

| C-N Stretch | ~1280 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation. uobabylon.edu.iq For this compound, the UV-Vis spectrum is dominated by the electronic transitions involving the benzene (B151609) ring substituted with an amino group and two nitro groups, which create a highly conjugated system.

Electronic Transitions and Conjugation Effects

The electronic spectrum of this compound arises from the promotion of electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) molecular orbitals. uzh.chyoutube.comlibretexts.org The key functional groups influencing these transitions are the aniline (B41778) moiety (the benzene ring with the -NH2 group) and the two nitro (-NO2) groups.

π → π* Transitions: These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding π* anti-bonding orbitals. libretexts.orguzh.ch In an aniline derivative, the presence of the electron-donating amino group and the strongly electron-withdrawing nitro groups leads to a significant extension of the conjugated π-system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Consequently, the energy required for the π → π* transition is reduced, causing the absorption maximum (λmax) to shift to a longer wavelength (a bathochromic or red shift) compared to unsubstituted benzene. uobabylon.edu.iq

n → π* Transitions: These transitions involve the promotion of non-bonding electrons, specifically from the lone pairs on the oxygen atoms of the nitro groups and the nitrogen atom of the amino group, to the π* anti-bonding orbitals of the aromatic ring. uzh.chyoutube.com Typically, n → π* transitions are of lower energy (occur at longer wavelengths) than π → π* transitions but have a much lower intensity (molar absorptivity, ε). uzh.ch

The combination of these groups in this compound results in a complex spectrum with strong absorption bands in the UV and potentially the visible region, likely rendering the compound colored (typically yellow for dinitroanilines). nih.gov The iodine atom, being a heavy halogen, can also influence the electronic transitions through spin-orbit coupling, though its effect on the λmax is generally less pronounced than the push-pull electronic effects of the amino and nitro groups.

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Energy | Expected Intensity | Chromophore |

|---|---|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring/NO₂) | High | High (ε > 10,000) | Dinitro-substituted aniline ring |

| n → π* | n (O from NO₂, N from NH₂) → π* (aromatic ring/NO₂) | Low | Low (ε < 1,000) | Nitro groups, Amino group |

Solvatochromic Behavior and Molecular Interactions

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption bands in the UV-Vis spectrum. The behavior arises from differential solvation of the ground and excited states of the molecule.

For a molecule like this compound, which possesses a significant dipole moment due to its electron-donating and electron-withdrawing substituents, strong solvatochromic effects are expected.

Negative Solvatochromism (Hypsochromic Shift): Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents (like ethanol or water). This is because the lone pair electrons in the ground state can form hydrogen bonds with the solvent molecules, which lowers the energy of the ground state. youtube.com The excited state has less hydrogen bonding capability. This stabilization of the ground state increases the energy required for the transition, resulting in a shift to shorter wavelengths. youtube.com

Studying the solvatochromic behavior of this compound across a range of solvents with varying polarity can provide deep insights into the nature of its excited state and its interactions with the surrounding medium. mdpi.com

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, different mass spectrometry techniques can confirm its identity and shed light on its chemical structure.

Electron Ionization (EI) Fragmentation Patterns of Substituted Anilines

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M+) and various fragment ion peaks. The fragmentation of nitroanilines is well-documented and provides a basis for predicting the EI spectrum of this compound.

A study on related nitroanilines suggests that fragmentation pathways can sometimes provide evidence for the existence of minor tautomeric forms (nitro-imino or aci-imino) in the gas phase, alongside the dominant nitro-amino form. conicet.gov.ar For this compound, the molecular ion (C₆H₄IN₃O₄⁺) would be expected to undergo characteristic losses of its functional groups.

Common fragmentation pathways for dinitroaniline derivatives include:

Loss of a Nitro Group: A prominent peak corresponding to [M - NO₂]⁺.

Loss of Nitric Oxide: A peak corresponding to [M - NO]⁺.

Loss of Water: A peak at [M - H₂O]⁺, often attributed to an "ortho effect" where a hydrogen from the amino group is transferred to the adjacent nitro group, followed by elimination of water.

Loss of Iodine: Cleavage of the C-I bond to give [M - I]⁺.

Sequential Losses: Fragments may undergo further losses, such as the elimination of CO or HCN from the ring structure.

The fragmentation of a related compound, 2-Bromo-4,6-dinitroaniline, shows a strong molecular ion peak and subsequent fragmentation, which serves as a useful comparison for the iodo-analogue. nih.gov

Table 2: Predicted Key EI-MS Fragments for this compound (Nominal Mass)

| Fragment Ion | Proposed Loss | Expected m/z |

|---|---|---|

| [C₆H₄IN₃O₄]⁺ | Molecular Ion (M⁺) | 309 |

| [C₆H₄IN₂O₂]⁺ | [M - NO₂]⁺ | 263 |

| [C₆H₄IN₃O₃]⁺ | [M - O]⁺ | 293 |

| [C₆H₄BrN₃O₃]⁺ | [M - H]⁺ | 308 |

| [C₆H₄N₃O₄]⁺ | [M - I]⁺ | 182 |

| [C₅H₂IN]⁺ | [M - 2NO₂ - HCN]⁺ | 215 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition. While nominal mass spectrometry might not distinguish this compound (C₆H₄IN₃O₄) from other potential compounds with the same integer mass, HRMS can.

By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed.

Calculated Exact Mass of C₆H₄IN₃O₄: 308.9246 Da

HRMS Measurement: An experimental HRMS measurement yielding a mass very close to 308.9246 would provide strong evidence for the elemental formula C₆H₄IN₃O₄, ruling out other isobaric (same integer mass) species.

This technique is crucial for confirming the identity of a newly synthesized compound or for identifying an unknown analyte.

Tandem Mass Spectrometry for Structural Characterization

Tandem Mass Spectrometry (MS/MS or MS²) provides even greater structural detail by analyzing the fragmentation of a specific, pre-selected ion. In an MS/MS experiment, an ion of interest (the precursor ion), such as the molecular ion of this compound (m/z 309), is isolated from all other ions. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed.

This process allows for the establishment of fragmentation pathways and confirms the connectivity of atoms within the molecule. For example, selecting the [M - NO₂]⁺ ion (m/z 263) as the precursor and subjecting it to a second stage of fragmentation would help confirm its structure by observing subsequent losses, such as the loss of the second nitro group or the iodine atom. MS/MS experiments on related compounds like 2-Bromo-4,6-dinitroaniline have been used to confirm fragmentation routes. conicet.gov.arnih.gov This technique is invaluable for distinguishing between isomers, which may have identical HRMS data and similar primary EI fragmentation patterns but differ in their MS/MS spectra.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides a wealth of information, including bond lengths, bond angles, and the spatial relationships between adjacent molecules. Such data is paramount for understanding the structure-property relationships of a material.

Single Crystal X-ray Diffraction Analysis: A Predictive Approach

In the absence of experimental data for this compound, we can turn to the known crystal structure of its bromine analogue, 2-bromo-4,6-dinitroaniline, to forecast its crystallographic parameters. The bromo-derivative crystallizes in the monoclinic space group P2₁/n. Given the similar size and electronic properties of iodine and bromine, it is plausible to anticipate that this compound might adopt a similar crystal system and space group.

A hypothetical data table for this compound, based on the known structure of its bromo-analogue, is presented below. It is crucial to emphasize that these are predicted values and await experimental verification.

| Parameter | Predicted Value for this compound | Reference Value (2-Bromo-4,6-dinitroaniline) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | ~6.8 | 6.6955(2) |

| b (Å) | ~7.9 | 7.7720(2) |

| c (Å) | ~16.2 | 16.0608(4) |

| β (°) | ~95.5 | 95.4182(14) |

| Volume (ų) | ~850 | 832.03(4) |

| Z | 4 | 4 |

Crystal Packing and Intermolecular Interactions: A Symphony of Forces

The supramolecular architecture of crystalline this compound will be governed by a delicate interplay of various non-covalent interactions. Drawing parallels with its bromo-analogue and other related nitroaniline structures allows for a detailed prediction of these interactions.

Hydrogen Bonding: The primary and most influential intermolecular interaction will undoubtedly be the hydrogen bonds formed between the amine (-NH₂) group and the nitro (-NO₂) groups of adjacent molecules. The amine protons will act as hydrogen bond donors, while the oxygen atoms of the nitro groups will serve as acceptors. These N-H···O hydrogen bonds are expected to link the molecules into chains or sheets, forming a robust and stable network.

A summary of the anticipated intermolecular interactions and their geometric parameters, based on analogous structures, is provided below.

| Interaction Type | Donor-Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Reference Data (Analogous Compounds) |

|---|---|---|---|---|

| Hydrogen Bond | N-H···O | ~2.9 - 3.2 | ~150 - 170 | Observed in 2-bromo-4,6-dinitroaniline |

| Halogen Bond | C-I···O | ~3.0 - 3.4 | ~160 - 175 | Inferred from Br···O in 2-bromo-4,6-dinitroaniline |

| π-π Stacking | Centroid-Centroid | ~3.5 - 3.8 | - | Common in nitroaromatic compounds |

Theoretical and Computational Chemistry Studies of 2 Iodo 4,6 Dinitroaniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT is a powerful computational method used to investigate the electronic structure and geometry of molecules. irjweb.com Calculations, typically employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), provide detailed insights into molecular properties. nih.govresearchgate.netresearchgate.net

Optimization of Molecular Geometry and Conformational Analysis

The molecular geometry of 2-iodo-4,6-dinitroaniline is defined by the interplay of electronic effects and steric hindrance between its substituent groups. The central benzene (B151609) ring is expected to be planar, but the substituents can cause minor deviations.

A critical structural feature in 2-substituted nitroanilines is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the ortho-nitro group (at C6). nih.gov This interaction creates a stable six-membered pseudo-ring, which significantly influences the molecule's conformation and planarity.

The geometry is further complicated by the presence of a bulky iodine atom at the C2 position, ortho to the amino group. The steric repulsion between the iodine atom, the amino group, and the nitro group at C6 likely forces slight twisting of the substituents out of the plane of the benzene ring to minimize energetic strain. Studies on the highly similar compound, 2-bromo-4,6-dinitroaniline (B162937), have confirmed through X-ray crystallography that the nitro groups exhibit small dihedral angles relative to the aniline (B41778) ring. nih.gov

Based on data from its bromo-analogue, the optimized geometric parameters for this compound can be predicted.

Table 1: Predicted Geometric Parameters for this compound (based on 2-bromo-4,6-dinitroaniline data)

| Parameter | Predicted Value Range |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-N (amino) Bond Length | ~1.35 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å |

| C-C-C (aromatic) Bond Angle | 117° - 122° |

| O-N-O Bond Angle | ~125° |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a key tool for interpreting experimental infrared (IR) and Raman spectra. For this compound, with its 18 atoms, there are 48 normal modes of fundamental vibration, all of which are active in both IR and Raman spectroscopy. derpharmachemica.com

DFT calculations can predict the harmonic vibrational frequencies associated with these modes. It is standard practice to apply a scaling factor (often around 0.96 for B3LYP methods) to the calculated frequencies to better match the anharmonicity of experimental results. jchps.com The vibrational spectrum is characterized by distinct frequencies corresponding to the stretching and bending of its functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3540 - 3550 | Stretching of the two N-H bonds in the amino group out of phase. |

| N-H Symmetric Stretch | 3430 - 3440 | Stretching of the two N-H bonds in the amino group in phase. jchps.com |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. researchgate.net |

| NO₂ Asymmetric Stretch | 1580 - 1590 | Out-of-phase stretching of the N-O bonds in the nitro groups. jchps.com |

| C-C Aromatic Stretch | 1400 - 1650 | Stretching vibrations within the benzene ring. researchgate.net |

| NO₂ Symmetric Stretch | 1315 - 1325 | In-phase stretching of the N-O bonds in the nitro groups. jchps.com |

| C-I Stretch | ~600 - 650 | Stretching of the carbon-iodine bond. |

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO-LUMO Energy Gaps and Electronic Stability

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. mdpi.com

For this compound, the electronic nature is dictated by the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitro (-NO₂) and iodo (-I) groups. rsc.org

HOMO : The HOMO is expected to be primarily localized on the electron-rich aniline moiety, specifically the nitrogen atom of the amino group and the π-system of the benzene ring.

LUMO : The LUMO is anticipated to be centered on the electron-deficient nitro groups, which are powerful electron acceptors.

This distribution facilitates an intramolecular charge transfer (ICT) from the donor part (aniline ring) to the acceptor part (nitro groups) upon electronic excitation. jchps.com The HOMO-LUMO gap can be used to derive other key quantum chemical descriptors.

Table 3: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. nih.gov |

Electron Density Distribution and Charge Analysis

The distribution of electron density within this compound is highly polarized. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to calculate partial atomic charges on each atom. wikipedia.orgstackexchange.com These calculations reveal the electrostatic landscape of the molecule.

High negative charges are expected to accumulate on the highly electronegative oxygen atoms of the two nitro groups and, to a lesser extent, on the iodine atom. The nitrogen atoms of the nitro groups will carry a partial positive charge. The amino group acts as an electron donor, pushing electron density into the aromatic ring. This effect is countered by the strong inductive and resonance withdrawal effects of the two nitro groups and the inductive withdrawal of the iodine atom.

This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov On an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the negative potential would be concentrated around the nitro groups, while the hydrogen atoms of the amino group would exhibit positive potential.

Prediction of Reaction Pathways and Transition State Analysis

While specific DFT studies on the reaction pathways of this compound are not available, theoretical methods provide a framework for such predictions. Computational chemistry can be used to map the potential energy surface of a reaction, identifying reactants, products, and the transition states that connect them.

The reactivity of this compound is governed by its functional groups:

Electrophilic Aromatic Substitution : The amino group is a strong activating, ortho-, para-directing group. byjus.com However, the two nitro groups and the iodine atom are deactivating. Furthermore, in acidic conditions typical for nitration or sulfonation, the amino group protonates to form the -NH₃⁺ group, which is a strong deactivating, meta-directing group. chemistrysteps.com This complex interplay of directing effects makes predicting the outcome of electrophilic substitution challenging.

Nucleophilic Reactions : The electron-poor regions of the molecule, particularly the carbon atoms attached to the nitro groups and the iodine, are potential sites for nucleophilic attack. The iodine atom, being a good leaving group, could potentially be displaced via nucleophilic aromatic substitution, a reaction facilitated by the presence of the strong electron-withdrawing nitro groups.

Reactions of the Amino Group : The amino group can act as a nucleophile, participating in reactions such as acylation or alkylation.

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction pathway. The energy of this transition state determines the activation energy and, consequently, the reaction rate. FMO theory is also instrumental here; a favorable reaction pathway often involves a stabilizing interaction between the HOMO of the nucleophile and the LUMO of the electrophile. youtube.com

Mechanistic Insights via Potential Energy Surface Exploration

A detailed exploration of the potential energy surface (PES) for reactions involving this compound has not been specifically reported. However, general principles of computational chemistry allow for a qualitative understanding of its reactive landscape. A PES maps the energy of a molecule as a function of its geometry, revealing stable isomers, transition states, and reaction pathways.

For a molecule like this compound, a PES exploration would be crucial for understanding various chemical transformations, such as nucleophilic aromatic substitution or the reduction of its nitro groups. The presence of the bulky iodine atom at the ortho position relative to the amino group, along with the two nitro groups, creates significant steric hindrance and electronic effects that would shape the PES.

A theoretical study on the atmospheric oxidation of the analogous 2-bromo-4,6-dinitroaniline by OH radicals revealed that OH-addition reactions are energetically more favorable than hydrogen abstraction. rsc.org A similar study on this compound would likely show comparable mechanistic pathways, with the iodine substituent influencing the regioselectivity of the OH radical attack due to its electronic and steric properties. The transition states for such reactions would be located as saddle points on the PES, and their energies would determine the reaction kinetics.

Table 1: Postulated Key Features of the this compound Potential Energy Surface

| Feature | Description | Expected Influence of the Iodo Substituent |

| Global Minimum | The most stable geometric conformation of the molecule. | The large van der Waals radius of iodine would influence the planarity of the nitro and amino groups relative to the benzene ring. |

| Local Minima | Other stable conformations (rotamers) of the molecule. | Rotational barriers around the C-N bonds of the amino and nitro groups would be affected by steric interactions with the iodine atom. |

| Transition States | The energy maxima along a reaction coordinate, representing the energy barrier for a chemical reaction. | The energy of transition states for reactions at or near the iodo-substituted carbon would be influenced by the C-I bond strength and the polarizability of iodine. |

| Reaction Pathways | The lowest energy path connecting reactants to products via a transition state. | The preferred pathways for electrophilic or nucleophilic attack would be directed by the combined electronic effects of the iodo and dinitro substituents. |

Computational Modeling of Substituent Effects on Reactivity

The reactivity of this compound is governed by the interplay of its three substituents: the electron-donating amino group and the electron-withdrawing nitro and iodo groups. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for dissecting these effects.

The amino group is a strong activating group, directing electrophilic attack to the ortho and para positions. However, in this compound, these positions are already substituted. The two nitro groups are potent deactivating groups, withdrawing electron density from the aromatic ring and making it susceptible to nucleophilic attack. The iodine atom, being a halogen, exhibits a dual electronic effect: it is inductively electron-withdrawing but can also donate electron density through resonance.

Computational studies on analogous halogenated nitroanilines can provide insights. For instance, a theoretical investigation of 2-bromo-4,6-dinitroaniline using the Hartree-Fock method has been performed to analyze its vibrational spectra, which is intrinsically linked to its electronic structure and reactivity. derpharmachemica.com

Table 2: Predicted Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH2) | 1 | Strong electron-donating (resonance), activating. | Enhances the electron density of the aromatic ring, though this effect is counteracted by the nitro groups. |

| Iodo (-I) | 2 | Inductively electron-withdrawing, weakly electron-donating (resonance). | The large size of the iodine atom creates significant steric hindrance around the amino group. Its polarizability can influence interactions with incoming reagents. |

| Nitro (-NO2) | 4 | Strong electron-withdrawing (resonance and induction), deactivating. | Significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack. |

| Nitro (-NO2) | 6 | Strong electron-withdrawing (resonance and induction), deactivating. | Further deactivates the aromatic ring and contributes to the steric crowding around the amino group. |

Quantum Chemical Characterization of Aromaticity and Stability

The aromaticity of this compound is a key determinant of its stability and chemical behavior. Quantum chemical calculations can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

The presence of strong electron-withdrawing nitro groups is expected to decrease the aromaticity of the benzene ring to some extent by localizing electron density. The iodine substituent would also influence the aromaticity, though its effect is generally less pronounced than that of nitro groups.

The stability of the molecule can be assessed by calculating its heat of formation and bond dissociation energies. The C-I bond is weaker than C-Br, C-Cl, and C-F bonds, which would be a significant factor in its thermal and photochemical stability.

A crystal structure analysis of 2-bromo-4,6-dinitroaniline revealed that the molecule is nearly planar, with the nitro groups only slightly twisted out of the plane of the benzene ring. nih.gov This planarity is indicative of a significant degree of electronic delocalization. It is expected that this compound would adopt a similar, largely planar conformation to maximize electronic stabilization, despite the increased steric bulk of the iodine atom.

Table 3: Predicted Quantum Chemical Parameters for this compound

| Parameter | Predicted Value/Trend | Significance |

| HOMO-LUMO Gap | Relatively small | A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | Significant | The asymmetrical arrangement of polar groups (amino, nitro, and iodo) would result in a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |

| NICS(0) and NICS(1) | Negative values | Negative NICS values at the center of the ring (NICS(0)) and 1 Å above it (NICS(1)) would confirm the aromatic character of the benzene ring. |

| HOMA Index | Close to 1 | A HOMA value approaching 1 would indicate a high degree of aromaticity, reflecting the geometric and energetic consequences of electron delocalization. |

| C-I Bond Dissociation Energy | Lower than C-Br | The relatively weak C-I bond would be the most likely site for bond cleavage in photochemical or high-temperature reactions. |

Applications in Advanced Materials Science and Functional Molecule Design

Precursors in Complex Organic Synthesis

The strategic placement of functional groups on the 2-Iodo-4,6-dinitroaniline molecule makes it a promising precursor for the synthesis of a variety of complex organic structures.

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. The amine group in this compound can serve as a nucleophile in cyclization reactions to form these ring systems. The presence of the iodo and nitro groups can influence the reactivity and allow for further functionalization. For instance, the iodo group can participate in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Potential Synthetic Routes to Heterocycles from this compound:

| Heterocycle Class | Potential Reaction | Role of this compound |

| Benzimidazoles | Condensation with carboxylic acids or aldehydes | Provides the aniline (B41778) backbone |

| Quinolines | Skraup or Doebner-von Miller synthesis | Aniline component |

| Phenazines | Condensation with catechols | Diamine precursor (after reduction of a nitro group) |

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Aniline derivatives are common components in many MCRs, such as the Ugi and Biginelli reactions. nih.govnih.gov this compound could potentially be employed in such reactions, with the amine group participating in the formation of the core scaffold. The electron-withdrawing nitro groups would modulate the reactivity of the amine, and the iodo substituent would be carried into the final product, offering a handle for subsequent modifications.

Monomers for Polymer and Copolymer Development

The field of conducting polymers has been significantly influenced by polyaniline and its derivatives due to their unique electronic properties and environmental stability. researchgate.netnih.gov

Synthesis and Characterization of Polyaniline Derivatives Incorporating Dinitroaniline Moieties

Substituted anilines can be polymerized to form derivatives of polyaniline with tailored properties. nih.govresearchgate.net The polymerization of this compound could be achieved through chemical or electrochemical oxidation, similar to other aniline monomers. nih.gov The resulting polymer would feature the dinitroaniline moieties as part of the polymer backbone.

Hypothetical Polymerization of this compound:

| Polymerization Method | Oxidizing Agent/Conditions | Expected Polymer Structure |

| Chemical Oxidation | Ammonium (B1175870) persulfate in acidic medium | A polyaniline backbone with repeating this compound units |

| Electrochemical Polymerization | Anodic oxidation on a conductive substrate | A film of the polymer deposited on the electrode surface |

Characterization of such a polymer would involve techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, UV-vis spectroscopy to study electronic transitions, and scanning electron microscopy (SEM) to analyze morphology.

Influence of Substituents on Polymer Electronic and Structural Properties

The substituents on the aniline ring have a profound impact on the properties of the resulting polymer. The electron-withdrawing nitro groups in poly(this compound) would be expected to significantly alter its electronic properties compared to unsubstituted polyaniline. They would likely increase the oxidation potential and could affect the conductivity of the doped polymer. The bulky iodo group would influence the polymer's morphology and solubility by creating steric hindrance and affecting inter-chain packing. These modifications could lead to materials with specific band gaps and conductivity levels suitable for various electronic applications.

Intermediates in Electronic and Optoelectronic Materials

Substituted anilines are important intermediates in the synthesis of dyes, nonlinear optical materials, and organic light-emitting diodes (OLEDs). The presence of both electron-donating (amine) and electron-withdrawing (nitro) groups on the same aromatic ring in this compound suggests its potential as a precursor for "push-pull" chromophores. These molecules are known for their large second-order nonlinear optical responses.

Furthermore, the iodo group allows for the facile introduction of other functional groups through well-established cross-coupling chemistries. This versatility could enable the synthesis of a wide array of derivatives with tailored electronic and optical properties for applications in optoelectronic devices.

Design Principles for Energetic Materials with Nitroaniline Frameworks

In the absence of experimental data, computational methods such as density functional theory (DFT) are invaluable for predicting the properties of new energetic materials. For this compound, these methods could be used to calculate key parameters that are indicative of its energetic performance and sensitivity:

Heat of Formation: A higher positive heat of formation generally correlates with higher energy content.

Density: Higher crystal density is a critical factor for achieving high detonation velocity and pressure. The heavy iodine atom in this compound would contribute to a higher molecular weight and potentially a higher crystal density compared to its non-iodinated counterpart.

Oxygen Balance: This parameter indicates how much oxygen is available for the complete combustion of the carbon and hydrogen atoms in the molecule. A more positive or less negative oxygen balance is generally desirable for higher energy release.

Bond Dissociation Energies: The energy required to break the C-NO2 and C-I bonds is a key indicator of the molecule's thermal stability and sensitivity to initiation.

The performance and sensitivity of energetic materials are intrinsically linked to their molecular and crystal structures. For this compound, several structural features are expected to play a crucial role:

Influence of the Iodo Group: The introduction of an iodine atom increases the density of the material, which is a primary factor in enhancing detonation performance. However, the C-I bond is weaker than C-H or C-C bonds, which could potentially increase the sensitivity of the molecule to shock or impact.

Nitro Group Orientation: The dihedral angles between the nitro groups and the benzene (B151609) ring, as well as intramolecular hydrogen bonding between the amino group and an ortho-nitro group, can affect the stability and energy content of the molecule. The crystal structure of the closely related 2-bromo-4,6-dinitroaniline (B162937) reveals a nearly planar arrangement of the nitro groups with the aromatic ring, which can contribute to greater stability.

Intermolecular Interactions: In the solid state, interactions such as hydrogen bonding and halogen bonding can influence the packing density and the sensitivity of the energetic material. Stronger intermolecular interactions generally lead to higher density and reduced sensitivity.

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Detonation Velocity (m/s) | Explosive Power (TNT equivalent) |

|---|---|---|---|---|

| 2,4-Dinitroaniline (B165453) | 183.12 | 1.615 | ~6500 | 0.8 |

| 2-Bromo-4,6-dinitroaniline | 262.02 | 2.09 | Not Reported | Not Reported |

| This compound (Predicted) | 309.02 | >2.1 | Potentially High | Potentially High |

Note: The properties for this compound are predicted based on the known effects of halogenation on the density and potential energetic performance of nitroaromatic compounds.

Environmental Chemistry and Degradation Pathways of Nitroaromatic Amines

Photodegradation Mechanisms of Substituted Nitroaromatic Compounds

Photodegradation, or photolysis, is a key process in the natural attenuation of organic pollutants in aquatic environments. This process involves the breakdown of chemical compounds by light energy, often enhanced by the presence of oxidizing agents.

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants. Among these, the UV/H₂O₂ process is widely studied. This method relies on the photolytic cleavage of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.

The fundamental reaction is: H₂O₂ + hν → 2 •OH

These hydroxyl radicals initiate the degradation of aromatic compounds through several mechanisms nist.gov:

Addition: The •OH radical adds to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical. This is a primary pathway for aromatic compounds.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the amine group (-NH₂) or other substituents, though this is generally less favorable for the aromatic ring itself.

Electron Transfer: An electron can be transferred from the aromatic molecule to the •OH radical.

The efficiency of the UV/H₂O₂ process is dependent on several operational parameters. Studies on compounds like 4-nitrophenol (B140041) have shown that degradation rates increase with higher H₂O₂ concentrations and greater UV light intensity nih.gov. However, an excess of H₂O₂ can be detrimental as it can scavenge •OH radicals, forming less reactive hydroperoxyl radicals (HO₂•). The pH of the solution also plays a crucial role, affecting both the speciation of the target compound and the radical chemistry.

The reaction kinetics for the degradation of many nitroaromatic compounds by •OH radicals are typically very fast, often following apparent first-order kinetics nih.gov. For example, the second-order rate constants for the reaction of •OH with various nitroxides have been determined to be in the range of 1.0 x 10⁹ to 4.5 x 10⁹ M⁻¹ s⁻¹ nih.govresearchgate.net.

| Parameter | Effect on Degradation Rate | Rationale |

| H₂O₂ Concentration | Increases to an optimum, then decreases | Provides the source of •OH radicals; excess H₂O₂ acts as a scavenger. |

| UV Light Intensity | Increases | More photons are available to cleave H₂O₂ and generate •OH radicals. nih.gov |

| Initial Pollutant Conc. | Decreases | At high concentrations, intermediates can compete with the parent compound for •OH radicals. nih.gov |

| pH | Varies | Affects the chemical form of the target compound and the radical generation process. |

The degradation of complex nitroaromatic amines proceeds through a series of intermediate products before eventual mineralization to CO₂, H₂O, and inorganic ions (I⁻, NO₃⁻). While the specific intermediates for 2-Iodo-4,6-dinitroaniline are not documented, the pathway can be predicted based on similar compounds.

The initial attack by hydroxyl radicals on a dinitroaniline structure would likely lead to the formation of hydroxylated derivatives nih.gov. For this compound, this could result in various iodinated and nitrated aminophenols or catechols. Subsequent reactions can involve:

Denitration: The replacement of a nitro group (-NO₂) with a hydroxyl group (-OH).

Deiodination: The cleavage of the carbon-iodine bond.

Ring Cleavage: The opening of the aromatic ring, leading to the formation of smaller aliphatic organic acids such as oxalic acid, formic acid, and maleic acid.

Mineralization: The complete breakdown of organic intermediates into inorganic products.

Studies on the degradation of 2,4-dinitrophenol (B41442) (2,4-DNP) have identified intermediates such as 4-nitrophenol and benzoquinone hibiscuspublisher.com. Similarly, the bacterial degradation of 2,6-dinitrotoluene (B127279) (2,6-DNT) proceeds via the formation of 3-methyl-4-nitrocatechol, indicating that hydroxylation and denitration are key early steps nih.govresearchgate.net. The final degradation products are typically inorganic ions, including nitrate (B79036) (NO₃⁻) and, in the case of this compound, iodide (I⁻).

| Parent Compound | Observed/Predicted Intermediates | Key Transformation |

| 4-Nitrophenol | Hydroxylated derivatives (e.g., hydroquinone, benzoquinone) | Hydroxylation, Ring Opening nih.gov |

| 2,4-Dinitrophenol | 4-Nitrophenol, Benzoquinone, 4,6-Dinitrohexanoate | Denitration, Ring Cleavage hibiscuspublisher.com |

| 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol, 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid | Dioxygenation, Denitration nih.govresearchgate.net |

| This compound (Predicted) | Iodinated aminophenols, Iodinated nitrocatechols, Aliphatic acids | Hydroxylation, Denitration, Deiodination |

Biodegradation Pathways of Substituted Anilines in Environmental Systems

Biodegradation is a critical process for the removal of organic pollutants from soil and water, relying on the metabolic capabilities of microorganisms. The structural features of this compound, namely the halogen substituent and multiple nitro groups, present significant challenges for microbial degradation.

The aerobic biodegradation of simple aniline (B41778) proceeds through well-established pathways. Microorganisms, such as species of Pseudomonas, Burkholderia, and Alcaligenes, typically initiate the degradation by converting aniline to catechol nih.govnih.gov. This catechol intermediate is then funneled into central metabolic pathways via ring cleavage, which can occur through two primary routes:

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups.

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups.

Subsequent enzymatic reactions lead to the complete mineralization of the compound to carbon dioxide and water mdpi.com. For halogenated anilines, the process is more complex. Dehalogenation, the removal of the halogen substituent, is a crucial and often rate-limiting step elsevierpure.com. This can occur before or after the ring is cleaved.

For nitroaromatic compounds, two main initial strategies are employed by aerobic bacteria:

Oxidative Pathway: A dioxygenase enzyme attacks the aromatic ring, adding two hydroxyl groups and leading to the elimination of a nitro group as nitrite (B80452) (NO₂⁻) nih.govresearchgate.net.

Reductive Pathway: The nitro groups are sequentially reduced to nitroso, hydroxylamino, and finally amino groups. This is a common pathway under anaerobic conditions but also occurs aerobically nih.gov.

Given the structure of this compound, a plausible pathway would involve an initial dioxygenase attack leading to denitration and the formation of an iodinated nitrocatechol, or the reduction of the nitro groups. However, the presence of the iodine atom is expected to significantly hinder these processes.

A diverse array of microbial enzymes is responsible for the breakdown of complex aromatic compounds. The key enzyme classes relevant to the degradation of a compound like this compound include:

Oxygenases: These enzymes incorporate oxygen into the aromatic ring, which is a critical first step for destabilizing the ring and initiating degradation.

Monooxygenases: Incorporate one oxygen atom.

Dioxygenases: Incorporate two oxygen atoms and are often responsible for the initial attack on dinitro- and halogenated aromatic compounds nih.govmdpi.com.

Nitroreductases: These enzymes catalyze the reduction of nitro groups to amino groups. This process can detoxify the compound or prepare it for subsequent degradation steps.

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. They are essential for the degradation of halogenated pollutants and can operate through oxidative, reductive, or hydrolytic mechanisms elsevierpure.commdpi.com.

The specific enzymes capable of acting on this compound have not been identified, but their activity would be essential for its complete breakdown.

The efficiency of microbial degradation is influenced by both the chemical properties of the pollutant and various environmental factors. Compounds that are resistant to degradation are termed "recalcitrant."

Structural Factors Leading to Recalcitrance:

Presence of Halogens: The carbon-halogen bond is very stable. The difficulty of cleavage generally increases with the size of the halogen (I > Br > Cl > F). The large iodine atom on this compound makes it particularly resistant to dehalogenation slideshare.net.

Number and Position of Nitro Groups: The strong electron-withdrawing nature of nitro groups makes the aromatic ring electron-deficient and less susceptible to attack by electrophilic oxygenase enzymes hibiscuspublisher.com.

Molecular Complexity: In general, the more complex a molecule is, and the more substituted it is, the more recalcitrant it becomes slideshare.net.

Environmental and Biological Factors:

Bioavailability: Pollutants that are hydrophobic may bind strongly to soil and sediment particles, making them less available for microbial uptake and degradation researchgate.net.

Redox Conditions: The degradation pathway can differ significantly between aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. Reductive processes like nitro group reduction are more favorable in anaerobic environments.

pH and Temperature: Microbial and enzymatic activity have optimal ranges for pH and temperature. The degradation of aniline by Rhodococcus sp. DH-2, for example, was optimal at a pH of 8.0 and a temperature of 35 °C mdpi.com.

Co-metabolism: Some compounds cannot serve as a primary energy source for microorganisms. Their degradation may occur via co-metabolism, where the necessary enzymes are induced by the presence of another growth-supporting substrate nih.gov.

Future Research Directions and Emerging Paradigms for 2 Iodo 4,6 Dinitroaniline

Integration of Machine Learning and Artificial Intelligence in Chemical Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of complex molecules like 2-Iodo-4,6-dinitroaniline. arxiv.org By leveraging large datasets and sophisticated algorithms, researchers can accelerate discovery and deepen their understanding of chemical systems.

Table 1: Potential Applications of Machine Learning in the Synthesis of this compound

| ML Application Area | Specific Task | Potential Impact |

|---|---|---|

| Retrosynthesis | Predict optimal disconnection points and precursor molecules. | Accelerate the design of efficient multi-step synthetic plans. arxiv.org |

| Reaction Optimization | Forecast reaction yield and purity based on variables like temperature, solvent, and catalyst. | Reduce experimental cost and time; improve process efficiency. |

| Catalyst Selection | Identify novel and effective catalysts for iodination and nitration reactions. | Enhance reaction rates and selectivity under milder conditions. |

Beyond synthesis, AI and ML are powerful tools for predicting the physicochemical properties of molecules. arxiv.org For this compound, generative models like variational autoencoders (VAEs) or generative adversarial networks (GANs) could be employed to design new derivatives with tailored functionalities. arxiv.org By inputting desired properties—such as specific optical absorption wavelengths, thermal stability, or crystal packing motifs—these models can propose novel molecular structures. This data-driven approach allows for the rapid screening of vast chemical spaces, identifying promising candidates for applications in optics, electronics, or energetic materials far more efficiently than traditional experimental methods. arxiv.org

Development of Novel Catalytic Systems for Efficient Transformations